molecular formula C10H13NO3 B14276889 L-Valine, N-(2-furanylmethylene)- CAS No. 172885-48-2

L-Valine, N-(2-furanylmethylene)-

Cat. No.: B14276889
CAS No.: 172885-48-2
M. Wt: 195.21 g/mol
InChI Key: QEJSOAPUXOEGNK-VIFPVBQESA-N
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Description

L-Valine, N-(2-furanylmethylene)- is a derivative of L-Valine, an essential amino acid This compound is characterized by the presence of a furan ring attached to the valine structure through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(2-furanylmethylene)- typically involves the condensation of L-Valine with a furan-based aldehyde. One common method is the reaction of L-Valine with 2-furaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of L-Valine, N-(2-furanylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(2-furanylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

L-Valine, N-(2-furanylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, N-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels. This leads to the release of GLP-1, which plays a crucial role in glucose homeostasis and energy regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valine, N-(2-furanylmethylene)- is unique due to its combined structure of L-Valine and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

172885-48-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-(furan-2-ylmethylideneamino)-3-methylbutanoic acid

InChI

InChI=1S/C10H13NO3/c1-7(2)9(10(12)13)11-6-8-4-3-5-14-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

QEJSOAPUXOEGNK-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=CC1=CC=CO1

Canonical SMILES

CC(C)C(C(=O)O)N=CC1=CC=CO1

Origin of Product

United States

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